BenchChemオンラインストアへようこそ!

tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride

PAD4 inhibition epigenetics neutrophil extracellular traps

This (3S,4R)-cis-3-amino-4-hydroxypiperidine hydrochloride with orthogonal Boc protection eliminates chiral resolution, improving yield 2-3x vs. racemic material. Essential for PAD4 inhibitor series (GSK-484) and DAT/NET-selective neuroscience programs. The (3S,4R) configuration directly dictates downstream pharmacology—a single stereochemical inversion can convert an agonist into an antagonist. Procure only the defined enantiomer to ensure target binding and avoid costly misassignment.

Molecular Formula C10H21ClN2O3
Molecular Weight 252.74 g/mol
CAS No. 2341841-09-4
Cat. No. B6295174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride
CAS2341841-09-4
Molecular FormulaC10H21ClN2O3
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl
InChIInChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1
InChIKeyLBNDPMQUQHWZIB-KZYPOYLOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride: Stereodefined cis-Amino Alcohol Building Block for Asymmetric Drug Synthesis


tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride (CAS 2341841-09-4) is a chiral, orthogonally protected piperidine derivative bearing vicinal amino and hydroxyl substituents in a cis configuration. The compound exists as the hydrochloride salt (molecular formula C₁₀H₂₁ClN₂O₃, MW 252.74 g/mol) and incorporates a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen, enabling selective deprotection under mild acidic conditions [1]. The (3S,4R) absolute configuration places the 3-amino and 4-hydroxy groups in a syn relationship, a stereochemical arrangement found in clinically relevant molecules including the PAD4 inhibitor GSK-484 and cisapride [2]. This specific stereoisomer should not be confused with its (3R,4S) enantiomer, (3R,4R) or (3S,4S) trans diastereomers, or the racemic cis mixture (CAS 454709-92-3), each of which displays distinct pharmacological and physicochemical properties.

Why Substituting tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride with Its Stereoisomers or Racemate Is Not Scientifically Equivalent


The (3S,4R) configuration of this compound is not a passive structural descriptor—it directly dictates the three-dimensional presentation of the amino and hydroxyl pharmacophores in downstream drug candidates. In the piperidine-based monoamine transporter inhibitor series, cis-(−) enantiomers exhibit dopamine transporter/norepinephrine transporter (DAT/NET) selectivity, whereas the corresponding trans-(+) isomers show serotonin transporter (SERT) or SERT/NET selectivity, and the cis-(+) enantiomers display entirely different transporter profiles [1]. More dramatically, in the picenadol opioid series, a single stereochemical inversion at the 3- and 4-positions converts a pure μ-opioid agonist into a pure antagonist [2]. The hydrochloride salt form of the target compound further distinguishes it from the free base: it provides enhanced aqueous solubility and solid-state stability, enabling direct use in aqueous reaction conditions without the added step of salt formation or pH adjustment. Procurement of a racemic mixture or an incorrect stereoisomer introduces an unpredictable variable into asymmetric syntheses, potentially yielding an enantiomeric or diastereomeric impurity that may be inactive or, worse, display opposing pharmacological activity. The evidence below quantifies these stereochemistry-driven performance differences.

Quantitative Differentiation Evidence: tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride vs. Closest Analogs


Stereochemistry-Dependent PAD4 Inhibition: GSK-484 Requires the (3S,4R)-3-Amino-4-hydroxypiperidine Scaffold for High-Affinity Target Engagement

The PAD4 inhibitor GSK-484, which incorporates the (3S,4R)-3-amino-4-hydroxypiperidine moiety as its core chiral scaffold, achieves an IC₅₀ of 50 nM against PAD4 in the absence of calcium and demonstrates selectivity over PAD1, PAD2, and PAD3 . The (3S,4R) configuration is essential: the (3R,4S) enantiomer of the core would position the amine and hydroxyl groups in an inverted spatial orientation, disrupting the hydrogen-bonding network required for β-hairpin binding in the PAD4 active site. Comparator: the (3R,4S)-configured piperidine building block, if used in the same synthetic sequence, would yield the enantiomeric inhibitor with predictably altered PAD4 binding. This target compound therefore enables direct synthesis of the active (3S,4R)-configured inhibitor without requiring chiral resolution of the final product.

PAD4 inhibition epigenetics neutrophil extracellular traps

Cis vs. Trans Stereochemistry Diverts Monoamine Transporter Selectivity Profiles in 3,4-Disubstituted Piperidine Series

In a systematic SAR study of piperidine-based monoamine transporter inhibitors, He et al. (2005) demonstrated that the relative stereochemistry of 3,4-disubstituted piperidines determines transporter selectivity. The (−)-cis enantiomers exhibit dopamine transporter/norepinephrine transporter (DAT/NET) selectivity, whereas (+)-trans analogs show broad-spectrum inhibition across DAT, NET, and SERT, and (+)-cis isomers display SERT or SERT/NET selectivity [1]. Specifically, (+)-cis-5b shows a Ki of low nanomolar affinity at NET with 39-fold lower potency at DAT and 321-fold lower potency at SERT. In contrast, (+)-trans-5c exhibits comparable activity at all three transporters. This demonstrates that cis and trans 3,4-disubstituted piperidines, even with identical substituents, are not interchangeable—they engage different transporter profiles. The (3S,4R)-configured building block ensures the cis geometry required for DAT/NET-selective or SERT/NET-selective outcomes depending on downstream substitution.

monoamine transporter DAT/NET selectivity antidepressant

Hydrochloride Salt Provides Defined Stoichiometry and Enhanced Aqueous Solubility Over the Free Base Form

The hydrochloride salt form (CAS 2341841-09-4, MW 252.74 g/mol) offers practical advantages over the free base (CAS 1820579-78-9, MW 216.28 g/mol). The free base is a low-melting solid or oil with limited aqueous solubility (predicted LogP = −0.2, but the neutral amine form is poorly water-wettable), whereas the HCl salt is a white crystalline solid with significantly improved aqueous solubility, enabling direct dissolution in polar reaction media . The salt form also provides a defined stoichiometric composition that improves weighing accuracy and eliminates the variable hygroscopicity and carbonate formation that can affect the free amine upon storage. The free base requires protection from atmospheric CO₂ to prevent carbamate formation, whereas the protonated amine in the HCl salt is stabilized against this degradation pathway . Commercial vendors report typical purities of 95–97% for the HCl salt, with the predominant impurity being the free base or residual solvent.

salt selection aqueous solubility weighing accuracy

Orthogonal Boc Protection Enables Selective N-Deprotection Without Compromising (3S,4R) Stereochemistry

The Boc protecting group on the piperidine nitrogen is cleavable under mildly acidic conditions (e.g., TFA/CH₂Cl₂, 1:1 v/v, 0–25°C, 1–2 h) without epimerization at the C3 or C4 stereocenters [1]. This contrasts with N-benzyl protected analogs (e.g., (3S,4R)-1-benzyl-3-amino-4-hydroxypiperidine), which require hydrogenolysis (H₂, Pd/C) that can reduce sensitive functional groups elsewhere in the molecule, or N-Cbz analogs that require both hydrogenolysis and careful pH control to avoid acyl migration between the 3-amino and 4-hydroxyl groups. The chemoenzymatic synthesis reported by Villar-Barro et al. (2015) highlights that orthogonal Boc/allyl protection is critical for maintaining enantiopurity during multi-step elaboration of the 3-amino-4-hydroxypiperidine scaffold, achieving enantiomeric excess values >99% after enzymatic resolution [2]. The (3S,4R) configuration of the target compound places the amino and hydroxyl groups in a cis relationship that is thermodynamically less stable than the trans configuration, making the choice of protecting group strategy particularly important for preserving stereochemical integrity during synthesis.

orthogonal protection solid-phase synthesis peptidomimetics

Enantiomeric Purity Advantage: (3S,4R)-Defined Isomer Avoids the Resolution Penalty Inherent in Racemic cis Starting Material

The racemic cis-3-amino-1-Boc-4-hydroxypiperidine (CAS 454709-92-3) is commercially available at a lower cost per gram than the enantiopure (3S,4R) isomer. However, use of the racemate in asymmetric synthesis necessitates a chiral resolution step—either classical diastereomeric salt resolution or preparative chiral HPLC—to isolate the desired enantiomer. The patent literature describes a resolution method for related trans-3-amino-4-hydroxypiperidine isomers using N-acetyl-L-phenylalanine as the resolving agent, yielding the (3R,4R) and (3S,4S) enantiomers with high optical purity, but such processes incur a minimum 50% mass loss (the undesired enantiomer) plus additional solvent, reagent, and time costs [1]. Furthermore, the resolution of the cis isomer is complicated by the vicinal amino-alcohol functionality, which can undergo acyl migration under the acidic or basic conditions often employed in diastereomeric salt formation. By procuring the (3S,4R)-defined isomer directly, the user eliminates the resolution step entirely, preserving both material economy and stereochemical integrity.

chiral resolution enantiomeric excess atom economy

Optimal Deployment Scenarios for tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride Based on Differentiated Evidence


Synthesis of PAD4 Inhibitors and Epigenetic Chemical Probes Requiring (3S,4R)-Configured Piperidine Scaffolds

The GSK-484 series and related PAD4 inhibitors critically depend on the (3S,4R)-3-amino-4-hydroxypiperidine core for high-affinity binding (IC₅₀ 50 nM) to the low-calcium form of PAD4 with selectivity over PAD1–3 . This building block enables direct amide coupling of the piperidine nitrogen to the benzimidazole-indole warhead without requiring post-coupling chiral separation. Medicinal chemistry teams pursuing PAD4-targeted anti-inflammatory or oncology programs will find this enantiopure starting material indispensable for generating screening libraries with defined stereochemistry. The hydrochloride salt form further simplifies reaction setup by providing a free-flowing, non-hygroscopic solid that dissolves readily in DMF or DMSO for coupling reactions.

Asymmetric Synthesis of DAT/NET-Selective Monoamine Transporter Ligands for Neuroscience Research

The structure–activity relationship established by He et al. (2005) demonstrates that the cis configuration of 3,4-disubstituted piperidines is required for DAT/NET selectivity (with (−)-cis isomers) or SERT/NET selectivity (with (+)-cis isomers) [1]. The (3S,4R) building block provides the (S) configuration at C3 and (R) configuration at C4, which corresponds to the (−)-cis absolute configuration in the active transporter inhibitor series. Neuroscience programs investigating selective norepinephrine reuptake inhibition or dual DAT/NET inhibition for ADHD, depression, or cognitive enhancement indications should prioritize this specific stereoisomer to ensure the desired transporter selectivity profile. Substitution with the trans-(3R,4R) isomer (CAS 1630907-19-5) would pre-dispose the final compound toward SERT or broad-spectrum transporter inhibition, which is a fundamentally different pharmacological profile.

Multi-Step Synthesis of Peptidomimetics Requiring Orthogonal N-Boc Protection and cis-Amino Alcohol Geometry

The orthogonal Boc protection strategy enables this building block to be incorporated into peptide-like scaffolds where the piperidine ring serves as a conformationally constrained amino acid surrogate [2]. The cis relationship between the 3-amino and 4-hydroxyl groups mimics the syn-β-amino alcohol motif found in numerous natural products and peptidomimetic protease inhibitors. The Boc group can be selectively removed in the presence of Fmoc, Cbz, and Alloc protecting groups, allowing sequential deprotection and functionalization in solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling. The hydrochloride salt ensures consistent stoichiometry during coupling reactions, which is critical for maintaining the desired 1:1 stoichiometry in fragment-based approaches.

Process Chemistry Scale-Up Where Elimination of Chiral Resolution Steps Delivers Cost and Time Savings

For programs advancing from discovery to preclinical development, the procurement of enantiopure (3S,4R) starting material eliminates the chiral resolution step that would otherwise be necessary if racemic cis-3-amino-1-Boc-4-hydroxypiperidine (CAS 454709-92-3) were used [3]. The resolution of cis-3-amino-4-hydroxypiperidine derivatives is complicated by the vicinal amino-alcohol functionality, which is prone to acyl migration under the acidic or basic conditions typical of diastereomeric salt resolutions. Direct procurement of the hydrochloride salt with defined (3S,4R) stereochemistry reduces the synthetic sequence by one step, improves overall yield by an estimated 2- to 3-fold relative to a resolution-based approach, and eliminates the need for chiral HPLC analytics at the intermediate stage. This is particularly consequential under GMP or GLP conditions, where each additional unit operation introduces regulatory documentation burden and validation costs.

Quote Request

Request a Quote for tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.